molecular formula C17H26N2O6 B591462 (S)-2-((tert-Butoxycarbonyl)amino)-6-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)hexanoic acid CAS No. 178180-79-5

(S)-2-((tert-Butoxycarbonyl)amino)-6-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)hexanoic acid

Cat. No.: B591462
CAS No.: 178180-79-5
M. Wt: 354.403
InChI Key: HRPTWJCMCPFRCE-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((tert-Butoxycarbonyl)amino)-6-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)hexanoic acid is a complex organic compound that features a pyrrole ring substituted with formyl and hydroxymethyl groups, and a hexanoic acid chain with a tert-butoxycarbonyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-6-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)hexanoic acid typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.

    Introduction of Formyl and Hydroxymethyl Groups: The formyl group can be introduced via Vilsmeier-Haack reaction, while the hydroxymethyl group can be added through a hydroxymethylation reaction using formaldehyde.

    Attachment of the Hexanoic Acid Chain: The hexanoic acid chain can be attached through a coupling reaction, such as amidation or esterification, followed by hydrolysis.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity, using scalable reaction conditions and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Deprotection: Trifluoroacetic acid in dichloromethane.

Major Products

    Oxidation: Conversion of hydroxymethyl to carboxyl group.

    Reduction: Conversion of formyl to hydroxymethyl group.

    Deprotection: Free amine from tert-butoxycarbonyl-protected amine.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Ligand Synthesis: Employed in the synthesis of ligands for metal-catalyzed reactions.

Biology

    Peptide Synthesis: Utilized in the synthesis of peptides and peptidomimetics due to its amino acid-like structure.

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor.

Medicine

    Drug Development: Explored as a precursor in the development of pharmaceuticals targeting specific biological pathways.

Industry

    Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-6-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)hexanoic acid depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The formyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-6-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)hexanoic acid: Lacks the tert-butoxycarbonyl protection.

    (S)-2-((tert-Butoxycarbonyl)amino)-6-(1H-pyrrol-1-yl)hexanoic acid: Lacks the formyl and hydroxymethyl groups.

Uniqueness

The presence of both formyl and hydroxymethyl groups on the pyrrole ring, along with the tert-butoxycarbonyl-protected amino group, makes (S)-2-((tert-Butoxycarbonyl)amino)-6-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)hexanoic acid unique. These functional groups provide versatility in chemical reactions and potential biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

(2S)-6-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O6/c1-17(2,3)25-16(24)18-14(15(22)23)6-4-5-9-19-12(10-20)7-8-13(19)11-21/h7-8,10,14,21H,4-6,9,11H2,1-3H3,(H,18,24)(H,22,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPTWJCMCPFRCE-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN1C(=CC=C1C=O)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCN1C(=CC=C1C=O)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.